molecular formula C9H8N2O2 B598975 Methyl pyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 151831-21-9

Methyl pyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No. B598975
M. Wt: 176.175
InChI Key: COIDYSXDRKQDJA-UHFFFAOYSA-N
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Description

Methyl pyrazolo[1,5-a]pyridine-2-carboxylate (MPPC) is an organic compound belonging to the family of heterocyclic compounds known as pyrazolopyridines. It is an important synthetic intermediate in the pharmaceutical and agrochemical industries, as well as in the production of dyes and pigments. MPPC has been extensively studied in the past few decades, due to its varied applications in scientific research. In

Scientific Research Applications

    • Application : Methyl pyrazolo[1,5-a]pyridine-2-carboxylate is a chemical compound used in the field of organic chemistry .
    • Method of Application : The specific methods of application or experimental procedures for this compound would depend on the context of the research. It’s typically used as a reagent or building block in various chemical reactions .
    • Results or Outcomes : The outcomes obtained from the use of this compound can vary widely depending on the specific reactions or experiments it’s used in .
    • Application : Compounds similar to Methyl pyrazolo[1,5-a]pyridine-2-carboxylate have shown significant inhibitory activity in medicinal chemistry .
    • Method of Application : These compounds were likely synthesized and then tested for their inhibitory activity .
    • Results or Outcomes : Compounds 14, 13 and 15 showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .
    • Application : Pyrazolo[1,5-a]pyrimidines-based fluorophores, which are structurally similar to Methyl pyrazolo[1,5-a]pyridine-2-carboxylate, have been identified as strategic compounds for optical applications .
    • Method of Application : These compounds were synthesized and their photophysical properties were studied. The electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .
    • Results or Outcomes : The compounds bearing simple aryl groups allow good solid-state emission intensities (QY SS = 0.18 to 0.63) in these compounds .
    • Application : Methyl pyrazolo[1,5-a]pyridine-2-carboxylate can be used as a building block in the synthesis of more complex organic compounds .
    • Method of Application : The specific methods of application would depend on the context of the research. It’s typically used as a reagent in various chemical reactions .
    • Results or Outcomes : The outcomes obtained from the use of this compound can vary widely depending on the specific reactions or experiments it’s used in .
    • Application : Methyl pyrazolo[1,5-a]pyridine-2-carboxylate can be transformed into carboxamide derivatives, which have been evaluated against three fungal strains and as inhibitory compounds against succinate dehydrogenase .
    • Method of Application : The specific methods of application would depend on the context of the research. It’s typically used as a reagent in various chemical reactions .
    • Results or Outcomes : The outcomes obtained from the use of this compound can vary widely depending on the specific reactions or experiments it’s used in .
    • Application : Fluorescent organic compounds have been a major focus of research related to materials science and biological interactions. A family of pyrazolo[1,5-a]pyrimidines (PPs), which are structurally similar to Methyl pyrazolo[1,5-a]pyridine-2-carboxylate, has been identified as strategic compounds for optical applications .
    • Method of Application : These compounds were synthesized and their photophysical properties were studied. The electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .
    • Results or Outcomes : The PPs bearing simple aryl groups such as 4a (4-Py), 4b (2,4-Cl2Ph), 4d (Ph) and 4e (4-MeOPh), allow good solid-state emission intensities (QY SS = 0.18 to 0.63) in these compounds .

properties

IUPAC Name

methyl pyrazolo[1,5-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)8-6-7-4-2-3-5-11(7)10-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIDYSXDRKQDJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2C=CC=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653287
Record name Methyl pyrazolo[1,5-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl pyrazolo[1,5-a]pyridine-2-carboxylate

CAS RN

151831-21-9
Record name Methyl pyrazolo[1,5-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
4
Citations
S Tong, J Pan, J Tang - Journal of medical virology, 2019 - Wiley Online Library
In our previous study, Methyl pyrazolo[1,5‐a] pyridine‐2‐carboxylate (HBSC11) was shown to combine with La protein, which conferred anti‐hepatitis B virus (HBV) effects. The purpose …
Number of citations: 8 onlinelibrary.wiley.com
J Tang, ZM Huang, YY Chen, ZH Zhang, GL Liu… - PloS one, 2012 - journals.plos.org
Background Over 350 million people worldwide are infected with hepatitis B virus (HBV), a major cause of liver failure and hepatocellular carcinoma. Current therapeutic agents are …
Number of citations: 31 journals.plos.org
RS Begunov, AA Sokolov - Pharmaceutical Chemistry Journal, 2023 - Springer
Data on the main types of biological activity of condensed pyridine derivatives with a bridgehead nitrogen atom, including the structures of the most promising molecules and the current …
Number of citations: 1 link.springer.com
PJ Roy, C Dufresne, N Lachance, JP Leclerc… - …, 2005 - thieme-connect.com
A series of substituted 5-, 6-, and 7-azaindoles were prepared via the Hemetsberger-Knittel reaction. In general, better yields were obtained at higher temperatures and shorter reaction …
Number of citations: 35 www.thieme-connect.com

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